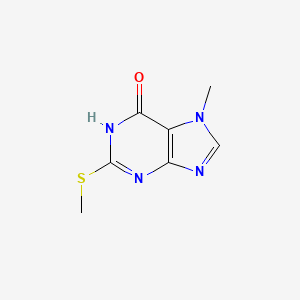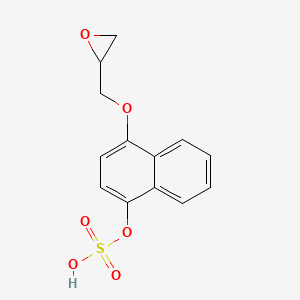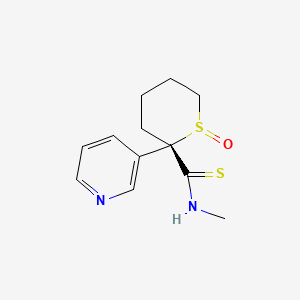
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide is a complex organic compound that features a tetrahydrothiopyran ring, a pyridine moiety, and a carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide typically involves multi-step organic reactions. The key steps may include:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Carbothioamide Group: This can be done through the reaction of an amine with carbon disulfide followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various applications.
作用機序
The mechanism of action of Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide: Lacks the 1-oxide group.
2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide: Lacks the N-methyl group.
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carboxamide: Has a carboxamide group instead of a carbothioamide group.
Uniqueness
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide is unique due to the presence of the 1-oxide group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its stability, solubility, or interaction with specific targets.
特性
分子式 |
C12H16N2OS2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
(2S)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m0/s1 |
InChIキー |
GKEMHVLBZNVZOI-WHUIICBVSA-N |
異性体SMILES |
CNC(=S)[C@]1(CCCCS1=O)C2=CN=CC=C2 |
正規SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


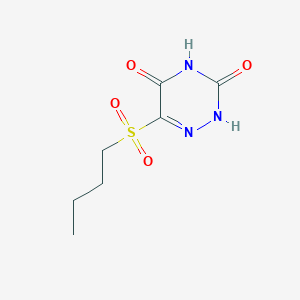
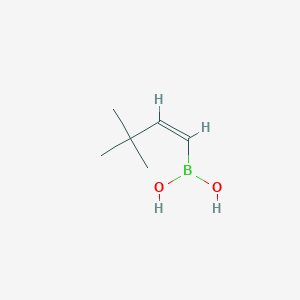

![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
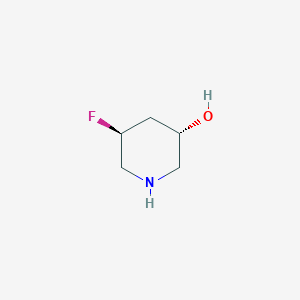
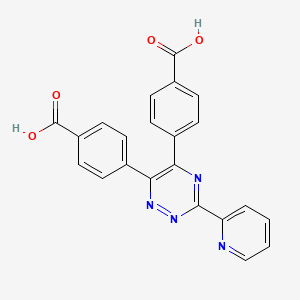
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)


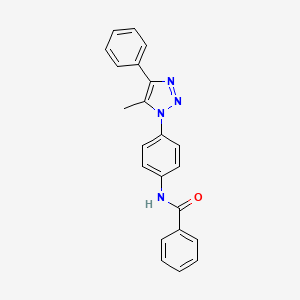
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

